molecular formula C18H27NO B14283996 Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- CAS No. 159888-25-2

Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-

Cat. No.: B14283996
CAS No.: 159888-25-2
M. Wt: 273.4 g/mol
InChI Key: PNEYBYDCSQEUOF-HNNXBMFYSA-N
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Description

Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This specific compound features a complex structure with multiple substituents, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with amines under specific conditions. For instance, the reaction of benzoic acid with isopropylamine in the presence of a dehydrating agent like thionyl chloride can yield the desired benzamide compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated benzamides, substituted amides

Scientific Research Applications

Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N,N-Diisopropylbenzamide: A benzamide derivative with two isopropyl groups attached to the amide nitrogen.

    2-Methylbenzamide: A benzamide derivative with a methyl group attached to the aromatic ring.

Uniqueness

Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

159888-25-2

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

2-[(2S)-pent-4-en-2-yl]-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C18H27NO/c1-7-10-15(6)16-11-8-9-12-17(16)18(20)19(13(2)3)14(4)5/h7-9,11-15H,1,10H2,2-6H3/t15-/m0/s1

InChI Key

PNEYBYDCSQEUOF-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](CC=C)C1=CC=CC=C1C(=O)N(C(C)C)C(C)C

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(C)CC=C

Origin of Product

United States

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